Pharmacological Properties of the Ch55 Compound: A Technical Guide
Pharmacological Properties of the Ch55 Compound: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ch55 is a potent synthetic retinoid that functions as a high-affinity agonist for retinoic acid receptors (RARs), particularly RAR-α and RAR-β. This compound has demonstrated significant pharmacological potential, primarily in the realms of anti-fibrosis, cell differentiation, and anti-cancer research. This technical guide provides a comprehensive overview of the known pharmacological properties of Ch55, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its investigation. The guide also includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its biological activities.
Introduction
Ch55, a synthetic retinoid, has emerged as a compound of interest due to its potent and selective activity on retinoic acid receptors. Unlike endogenous retinoids, Ch55 exhibits low affinity for cellular retinoic acid binding proteins (CRABP), which may influence its pharmacokinetic and pharmacodynamic profile[1][2]. Its ability to modulate gene expression through RAR activation has led to investigations into its therapeutic potential in various pathological conditions, most notably in fibrotic diseases and cancer. This document serves as a technical resource for researchers, compiling the current knowledge on the pharmacological properties of Ch55.
Mechanism of Action
Ch55 exerts its biological effects primarily by acting as an agonist for retinoic acid receptors (RARs), which are ligand-inducible transcription factors. RARs form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.
Upon binding of Ch55 to the RAR ligand-binding domain, a conformational change occurs in the receptor complex. This leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins, initiating the transcription of downstream target genes. The specific genes regulated by Ch55 through this mechanism are involved in a wide array of cellular processes, including:
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Cell Differentiation: Ch55 has been shown to be a potent inducer of differentiation in various cell types, including HL-60 promyelocytic leukemia cells, embryonic carcinoma F9 cells, and melanoma S91 cells[1].
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Inhibition of Fibrosis: Ch55 has demonstrated significant anti-fibrotic effects by antagonizing the activation of fibroblasts into myofibroblasts, a key process in the development of fibrotic diseases. It achieves this by downregulating the expression of pro-fibrotic genes such as alpha-smooth muscle actin (ACTA2), connective tissue growth factor (CCN2), and plasminogen activator inhibitor-1 (SERPINE1)[3].
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Anti-proliferative and Pro-apoptotic Effects: In certain cancer cell lines, the activation of RARs by retinoids can lead to growth inhibition and apoptosis.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the biological activity of Ch55 from various in vitro studies.
| Cell Line/System | Biological Effect | EC50 Value | Reference(s) |
| HL-60 (Human Promyelocytic Leukemia) | Induction of differentiation | 200 nM | [1] |
| Rabbit Tracheal Epithelial Cells | Inhibition of Type I Transglutaminase Activity | 0.02 nM | [1] |
| Rabbit Tracheal Epithelial Cells | Increase in Cholesterol Sulfate Levels | 0.03 nM | [1] |
| 3T6 Fibroblasts | Inhibition of Ornithine Decarboxylase Activity Induction | 1 nM | [1] |
| Embryonic Carcinoma F9 Cells | Induction of cell differentiation | 0.26 nM | [1] |
| Melanoma S91 Cells | Induction of cell differentiation | 0.5 nM | [1] |
Table 1: In Vitro Efficacy of Ch55
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on Ch55. These protocols are intended as a guide and may require optimization for specific laboratory conditions.
In Vitro Fibroblast Activation Assay
This protocol describes the treatment of human dermal fibroblasts with Ch55 to assess its effect on myofibroblast differentiation, often induced by Transforming Growth Factor-beta 1 (TGF-β1).
Materials:
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Primary Human Dermal Fibroblasts (HDFs)
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Fibroblast Growth Medium (e.g., DMEM with 10% FBS)
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Ch55 compound (stock solution in DMSO)
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Recombinant Human TGF-β1
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Phosphate-Buffered Saline (PBS)
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TRIzol Reagent for RNA extraction
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Reagents for qRT-PCR (cDNA synthesis kit, SYBR Green master mix)
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Antibodies for Western Blot: anti-α-SMA, anti-Collagen I, anti-GAPDH (loading control)
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Antibodies for Immunofluorescence: anti-Collagen I, anti-Fibronectin
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Secondary antibodies for Western Blot and Immunofluorescence
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Cell culture plates, flasks, and other standard laboratory equipment
Procedure:
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Cell Culture: Culture HDFs in Fibroblast Growth Medium in a humidified incubator at 37°C and 5% CO2. Passage cells before they reach confluency.
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Treatment:
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Seed HDFs in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, chamber slides for immunofluorescence).
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Allow cells to adhere and grow to 70-80% confluency.
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Starve the cells in serum-free medium for 24 hours.
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Treat the cells with Ch55 at various concentrations (e.g., 0.1 nM to 1000 nM) with or without the addition of TGF-β1 (e.g., 5 ng/mL) for 24-72 hours. Include a vehicle control (DMSO).
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Quantitative Real-Time PCR (qRT-PCR):
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Isolate total RNA from the cells using TRIzol reagent according to the manufacturer's instructions.
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Synthesize cDNA using a reverse transcription kit.
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Perform qRT-PCR using SYBR Green master mix and primers for target genes (e.g., ACTA2, COL1A1, FN1) and a housekeeping gene (e.g., GAPDH).
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Analyze the data using the ΔΔCt method to determine relative gene expression.
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Western Blot Analysis:
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Lyse the cells in RIPA buffer and quantify protein concentration.
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Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane and incubate with primary antibodies (e.g., anti-α-SMA, anti-Collagen I) overnight at 4°C.
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Wash and incubate with HRP-conjugated secondary antibodies.
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Detect the signal using a chemiluminescence substrate and image the blot.
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Immunofluorescence Staining:
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Fix the cells on chamber slides with 4% paraformaldehyde.
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Permeabilize the cells with 0.1% Triton X-100.
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Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
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Incubate with primary antibodies (e.g., anti-Collagen I, anti-Fibronectin) overnight at 4°C.
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Wash and incubate with fluorescently labeled secondary antibodies.
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Mount the slides and visualize under a fluorescence microscope.
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In Vivo Rabbit Ear Hypertrophic Scar Model
This protocol outlines the use of a rabbit ear model to evaluate the anti-scarring effects of Ch55 in vivo.
Materials:
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New Zealand White rabbits
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Surgical instruments for creating full-thickness dermal wounds
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Ch55 compound formulated for intradermal injection
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Vehicle control solution
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Suturing material
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Histology equipment and reagents (formalin, paraffin, hematoxylin and eosin stain, Masson's trichrome stain)
Procedure:
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Animal Model:
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Anesthetize the rabbits according to approved animal care protocols.
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Create full-thickness circular dermal wounds (e.g., 6-7 mm in diameter) on the ventral surface of the ear, excising the perichondrium.
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Treatment:
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Allow the wounds to heal and epithelialize.
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Once the wounds have closed, administer intradermal injections of Ch55 (e.g., 2 µg and 10 µg doses) or vehicle control directly into the developing scar tissue.
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Repeat the injections at specified intervals (e.g., weekly for 3 weeks).
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Scar Analysis:
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At the end of the study period (e.g., 28 days post-wounding), euthanize the animals and harvest the scar tissue.
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Fix the tissue in 10% formalin and embed in paraffin.
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Section the tissue and perform histological staining with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess scar morphology and collagen deposition.
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Measure the Scar Elevation Index (SEI), defined as the ratio of the total scar area to the area of the underlying normal dermis, to quantify scar hypertrophy[4][5].
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Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by Ch55 and the experimental workflow for its investigation.
Caption: Retinoic Acid Receptor (RAR) Signaling Pathway of Ch55.
Caption: Ch55's inhibitory effect on the TGF-β signaling pathway.
Caption: Experimental workflow for investigating Ch55's anti-fibrotic effects.
Pharmacokinetics and Pharmacodynamics
Currently, there is a notable lack of publicly available data on the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of Ch55. Further studies are required to characterize its ADME profile, which is crucial for determining its potential as a therapeutic agent.
The pharmacodynamics of Ch55 are primarily linked to its anti-fibrotic and cell-differentiating effects, as detailed in the preceding sections. In vivo studies have shown that intradermal administration of Ch55 can reduce hypertrophic scarring in a rabbit ear model[3]. The systemic pharmacodynamic effects of Ch55 following different routes of administration remain to be elucidated.
Conclusion
Ch55 is a potent RAR agonist with promising anti-fibrotic properties demonstrated in both in vitro and in vivo models. Its ability to antagonize fibroblast activation and reduce collagen deposition highlights its potential as a therapeutic candidate for fibrotic skin disorders and potentially other fibrotic conditions. Further research is warranted to fully elucidate its pharmacokinetic profile, expand on its pharmacodynamic effects, and establish its safety and efficacy in more comprehensive preclinical and clinical studies. This technical guide provides a foundational resource for researchers and drug development professionals to build upon in their investigation of this promising compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anticoagulant effects of synthetic retinoids mediated via different receptors on human leukemia and umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prediction and demonstration of retinoic acid receptor agonist Ch55 as an anti-fibrotic agent in the dermis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Catechin Hydrate Improves Hypertrophic Scar in Rabbit Ear Model via Reduction of Collagen Synthesis - Reports of Biochemistry and Molecular Biology [rbmb.net]
